molecular formula C13H21F3N2O2 B7725794 1-Cyclohex-3-enylmethyl-piperazine trifluoroacetate

1-Cyclohex-3-enylmethyl-piperazine trifluoroacetate

Cat. No.: B7725794
M. Wt: 294.31 g/mol
InChI Key: USLGPXVCHBYELJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-Cyclohex-3-enylmethyl-piperazine trifluoroacetate involves the reaction of cyclohex-3-enylmethyl chloride with piperazine in the presence of a base, followed by the addition of trifluoroacetic acid to form the trifluoroacetate salt . The reaction conditions typically include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Base: Sodium hydride or potassium carbonate

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Chemical Reactions Analysis

1-Cyclohex-3-enylmethyl-piperazine trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, with reagents such as alkyl halides or acyl chlorides, forming N-substituted derivatives.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Alkyl halides, acyl chlorides

Major products formed from these reactions include ketones, carboxylic acids, and N-substituted piperazine derivatives.

Scientific Research Applications

1-Cyclohex-3-enylmethyl-piperazine trifluoroacetate is widely used in scientific research, particularly in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving protein-ligand interactions and enzyme inhibition.

    Medicine: As a potential lead compound for the development of new therapeutic agents.

    Industry: In the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclohex-3-enylmethyl-piperazine trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Cyclohex-3-enylmethyl-piperazine trifluoroacetate can be compared with other similar compounds, such as:

  • 1-Cyclohexylmethyl-piperazine trifluoroacetate
  • 1-Cyclohex-2-enylmethyl-piperazine trifluoroacetate
  • 1-Cyclohex-4-enylmethyl-piperazine trifluoroacetate

These compounds share similar structural features but differ in the position of the double bond in the cyclohexyl ring. The unique position of the double bond in this compound may confer distinct chemical and biological properties, making it a valuable compound for specific research applications.

Properties

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)piperazine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2.C2HF3O2/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13;3-2(4,5)1(6)7/h1-2,11-12H,3-10H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLGPXVCHBYELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CN2CCNCC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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